![molecular formula C18H23N5O3 B11009288 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11009288.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's structure can be broken down into several key components:
- Dihydrobenzodioxin moiety : Known for its role in various biological activities.
- Tetrazole ring : Often associated with enhanced pharmacological properties.
- Cyclohexyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
Anticancer Activity
Research indicates that derivatives of benzodioxin compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation across multiple lines, including breast (MCF-7), lung (HCT116), and colon cancers. The IC50 values for these activities often range from 2.52 µM to 24.74 µM, indicating significant potency compared to standard chemotherapeutic agents like 5-Fluorouracil and Tamoxifen .
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound 3a | MCF-7 | 24.74 | |
Compound 3b | HCT116 | 2.52 | |
AMG 9810 | Various | ~92.4 |
Anti-inflammatory and Analgesic Effects
This compound has shown promise in reducing inflammation and pain in various models. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Compounds with similar structures have been documented to exhibit anti-inflammatory effects comparable to traditional NSAIDs .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that it may possess activity against both gram-positive and gram-negative bacteria. However, specific data on this compound's efficacy are still limited compared to its anticancer properties .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymes : Targeting specific enzymes such as COX and various kinases.
- Receptor Modulation : Interaction with receptors involved in pain and inflammation pathways.
Case Studies
A notable study involved the synthesis of several derivatives based on the core structure of N-(2,3-dihydro-1,4-benzodioxin). Researchers found that modifications at specific positions led to compounds with enhanced biological activity .
In another investigation focusing on the tetrazole component, it was revealed that modifications could significantly alter the binding affinity for targets such as the serotonin receptor .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives of benzodioxin have been shown to inhibit bacterial growth effectively against various strains. The mechanism is often attributed to interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
Studies have suggested that the compound may possess anticancer activity. In vitro evaluations have demonstrated that related benzodioxin derivatives can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The detailed mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specific derivatives have shown activity against enzymes such as α-glucosidase and acetylcholinesterase, suggesting applications in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD). The inhibition of these enzymes can lead to decreased glucose absorption and improved cognitive function.
Case Study 1: Antimicrobial Evaluation
A study synthesized several benzodioxin derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .
Case Study 2: Anticancer Activity
In another research effort, a series of benzodioxin-based compounds were tested for their anticancer effects on human cancer cell lines. Results showed significant cytotoxicity and induction of apoptosis in specific cancer types, suggesting that further development could lead to novel anticancer therapies .
Properties
Molecular Formula |
C18H23N5O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H23N5O3/c24-17(20-14-4-5-15-16(10-14)26-9-8-25-15)11-18(6-2-1-3-7-18)12-23-13-19-21-22-23/h4-5,10,13H,1-3,6-9,11-12H2,(H,20,24) |
InChI Key |
HRUNEVOYYFNPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)OCCO3)CN4C=NN=N4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.